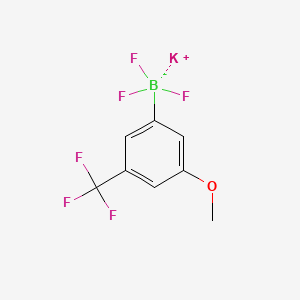
Potassium trifluoro(3-methoxy-5-(trifluoromethyl)phenyl)borate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is a chemical compound that belongs to the class of organoboron compounds. These compounds are known for their versatility in various chemical reactions, particularly in organic synthesis. The presence of trifluoromethyl groups in the compound enhances its stability and reactivity, making it a valuable reagent in both academic and industrial research.
Métodos De Preparación
The synthesis of potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide typically involves the reaction of boronic acids or boronate esters with potassium trifluoroborate salts. The reaction conditions often require the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or nickel complexes. Industrial production methods may involve large-scale batch reactions under controlled temperature and pressure conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can be substituted with other functional groups using nucleophilic or electrophilic reagents. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure.
Aplicaciones Científicas De Investigación
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide has a wide range of scientific research applications:
Chemistry: It is used as a reagent in cross-coupling reactions, particularly in the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of new drugs, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of advanced materials, including polymers and specialty chemicals
Mecanismo De Acción
The mechanism by which potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide exerts its effects involves the interaction of its boron atom with various molecular targets. The trifluoromethyl groups enhance the compound’s ability to participate in electrophilic and nucleophilic reactions, facilitating the formation of new chemical bonds. The molecular pathways involved depend on the specific application and the nature of the target molecules .
Comparación Con Compuestos Similares
Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide can be compared with other similar compounds, such as:
- Potassium trifluoro[4-(trifluoromethyl)phenyl]boranuide
- Potassium trifluoro[3-methoxyphenyl]boranuide
- Potassium trifluoro[3,5-bis(trifluoromethyl)phenyl]boranuide These compounds share similar structural features but differ in the position and number of trifluoromethyl groups, which can influence their reactivity and applications. Potassium trifluoro[3-methoxy-5-(trifluoromethyl)phenyl]boranuide is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity .
Propiedades
Fórmula molecular |
C8H6BF6KO |
|---|---|
Peso molecular |
282.03 g/mol |
Nombre IUPAC |
potassium;trifluoro-[3-methoxy-5-(trifluoromethyl)phenyl]boranuide |
InChI |
InChI=1S/C8H6BF6O.K/c1-16-7-3-5(8(10,11)12)2-6(4-7)9(13,14)15;/h2-4H,1H3;/q-1;+1 |
Clave InChI |
PCXQSVVTGQLZPJ-UHFFFAOYSA-N |
SMILES canónico |
[B-](C1=CC(=CC(=C1)OC)C(F)(F)F)(F)(F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





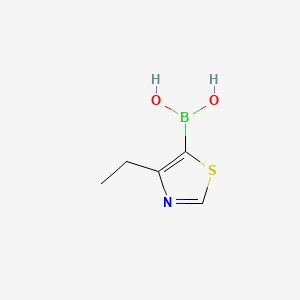

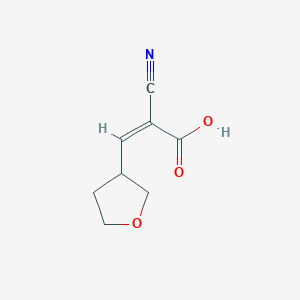

![methyl 4H,5H,6H-pyrrolo[1,2-c][1,2,3]triazole-3-carboxylate](/img/structure/B13473677.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-5,5,5-trifluoro-3-methylpentanoic acid](/img/structure/B13473678.png)

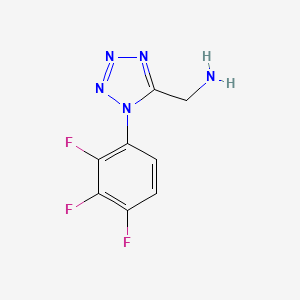
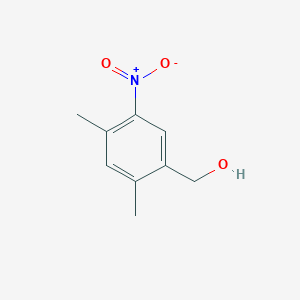

![(2E)-4-chloro-N-[(5-chlorofuran-2-yl)methyl]-N-(2-methylpropyl)pent-2-enamide](/img/structure/B13473716.png)
